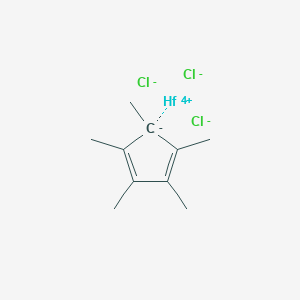
Pentamethylcyclopentadienylhafnium(IV) trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienylhafnium(IV) trichloride is a chemical compound with the molecular formula C10H15Cl3Hf. It is a hafnium-based organometallic compound that features a pentamethylcyclopentadienyl ligand and three chloride ligands. This compound is known for its applications in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylhafnium(IV) trichloride can be synthesized through the reaction of pentamethylcyclopentadiene with hafnium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienylhafnium(IV) trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through reactions with appropriate reagents.
Oxidation and Reduction Reactions: The hafnium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment
Common Reagents and Conditions
Common reagents used in reactions with this compound include organolithium compounds, Grignard reagents, and other nucleophiles. Reactions are typically carried out under inert conditions to prevent oxidation or hydrolysis .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organohafnium compounds with different functional groups .
Scientific Research Applications
Pentamethylcyclopentadienylhafnium(IV) trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions and cross-coupling reactions.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as hafnium-containing polymers and nanomaterials.
Chemistry: It serves as a precursor for the synthesis of other hafnium-based compounds and complexes.
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in research to develop new hafnium-based drugs and diagnostic agents
Mechanism of Action
The mechanism of action of pentamethylcyclopentadienylhafnium(IV) trichloride involves the coordination of the pentamethylcyclopentadienyl ligand and chloride ligands to the hafnium center. This coordination environment allows the compound to participate in various chemical reactions, such as ligand substitution and redox processes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentadienylhafnium(IV) trichloride
- Pentamethylcyclopentadienylzirconium(IV) trichloride
- Trichloro(pentamethylcyclopentadienyl)titanium(IV)
Uniqueness
Pentamethylcyclopentadienylhafnium(IV) trichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric protection and enhances the stability of the compound. This ligand also influences the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
75181-08-7 |
|---|---|
Molecular Formula |
C10H15Cl3Hf |
Molecular Weight |
420.1 g/mol |
IUPAC Name |
hafnium(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Hf/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
GICFOZGMLCYDNB-UHFFFAOYSA-K |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Hf+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide](/img/structure/B14793090.png)
![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)
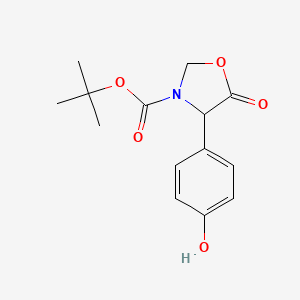
![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)
![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)
![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)
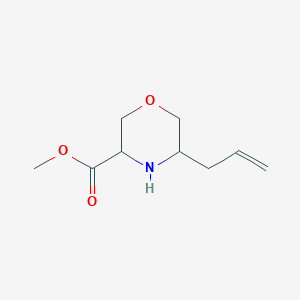
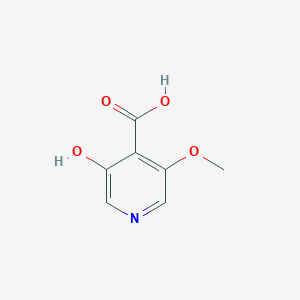
![4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid](/img/structure/B14793155.png)
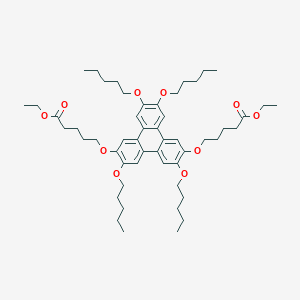
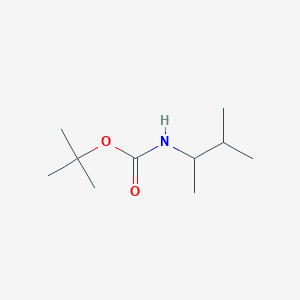
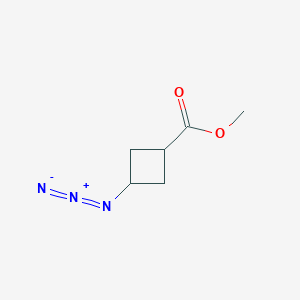
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
